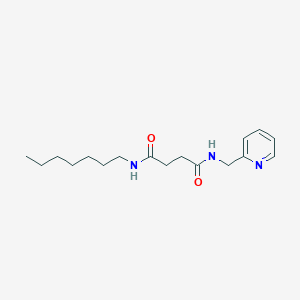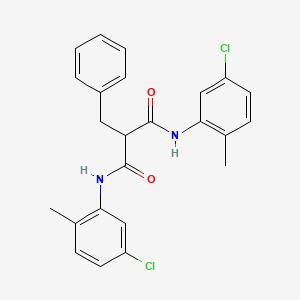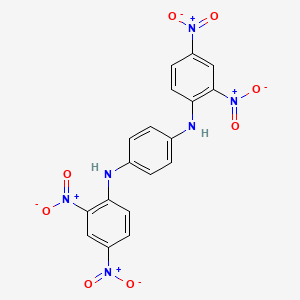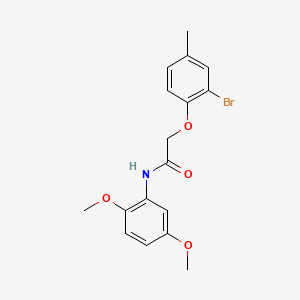![molecular formula C22H26ClNO6 B12453063 2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of cyclohepta[c]pyrrolium salts, which are characterized by a fused ring system containing both a pyrrole and a cycloheptane ring
Preparation Methods
The synthesis of 2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate typically involves a one-pot cyclocondensation reaction. The process begins with the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates in the presence of a 16% perchloric acid solution in acetic anhydride . This reaction forms the cyclohepta[c]pyrrolium core structure.
Chemical Reactions Analysis
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethoxy groups can be replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate involves its interaction with molecular targets through various pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate can be compared with other cyclohepta[c]pyrrolium salts, such as:
4,8-Dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates: These compounds have similar core structures but differ in the substituents attached to the ring system.
Cyclohepta[c]thiophenium perchlorates: These compounds contain a sulfur atom in the ring system instead of nitrogen.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H26ClNO6 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrol-2-ium;perchlorate |
InChI |
InChI=1S/C22H26NO2.ClHO4/c1-5-24-19-13-10-14-20(25-6-2)22-17(4)23(16(3)21(19)22)15-18-11-8-7-9-12-18;2-1(3,4)5/h7-14H,5-6,15H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FNIJMJRKGSHTRR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)CC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12452985.png)

![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12452998.png)
![2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12453001.png)
![2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile](/img/structure/B12453006.png)
![2-{[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12453013.png)
![Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B12453016.png)
![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12453032.png)
![3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12453054.png)


![N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide](/img/structure/B12453062.png)
